AM-7209 vs AMG 232: Direct Head-to-Head Binding Affinity Comparison via ITC
In a direct head-to-head comparison within the same study, AM-7209 (compound 25) demonstrated a binding dissociation constant (Kd) of 38 pM against MDM2 as measured by isothermal titration calorimetry (ITC) competition assay. This represents an improvement in binding affinity relative to the lead clinical candidate AMG 232 (compound 1), which exhibited a Kd of 45 pM by surface plasmon resonance (SPR) in related work from the same research program [1][2].
| Evidence Dimension | Binding affinity to MDM2 protein |
|---|---|
| Target Compound Data | Kd = 38 pM (ITC competition) |
| Comparator Or Baseline | AMG 232: Kd = 45 pM (SPR) |
| Quantified Difference | AM-7209 exhibits approximately 1.2-fold higher binding affinity than AMG 232 |
| Conditions | Isothermal titration calorimetry (ITC) competition assay; AMG 232 data from SPR in companion study |
Why This Matters
Sub-picomolar binding affinity establishes AM-7209 as one of the most potent MDM2-p53 inhibitors reported, enabling experiments at lower compound concentrations with reduced off-target risk.
- [1] Rew Y, Sun D, Yan X, et al. Discovery of AM-7209, a potent and selective 4-amidobenzoic acid inhibitor of the MDM2-p53 interaction. J Med Chem. 2014;57(24):10499-10511. doi:10.1021/jm501550p View Source
- [2] Sun D, Li Z, Rew Y, et al. Discovery of AMG 232, a potent, selective, and orally bioavailable MDM2-p53 inhibitor in clinical development. J Med Chem. 2014;57(4):1454-1472. doi:10.1021/jm401753e View Source
